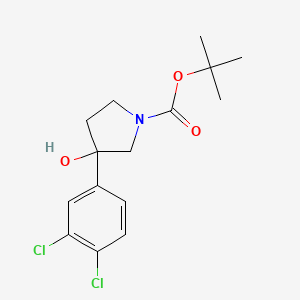
Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxylate
Cat. No. B1510960
M. Wt: 332.2 g/mol
InChI Key: XHYCITONDXQLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188301B2
Procedure details


Preparation according to Preparation 1: 4-bromo-1,2-dichlorobenzene (2.0 g, 8.85 mmol), dry tetrahydrofuran (35 mL), magnesium turnings (0.21 g, 8.85 mmol) and 1-N-boc-3-pyrrolidinone (1.63 g, 8.85 mmol). Refluxed for 1 h before addition of 1-N-boc-3-pyrrolidinone and 2 h after addition. Yield: 1.0 g. MS m/z (rel. intensity, 70 eV) 332 (M+, 1), 275 (41), 232 (37), 231 (28), 230 (52), 57 (bp).




[Compound]
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
( 28 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([Cl:9])[CH:3]=1.[Mg].[C:11]([N:18]1[CH2:22][CH2:21][C:20](=[O:23])[CH2:19]1)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12]>O1CCCC1>[Cl:9][C:4]1[CH:3]=[C:2]([C:20]2([OH:23])[CH2:21][CH2:22][N:18]([C:11]([O:13][C:14]([CH3:16])([CH3:15])[CH3:17])=[O:12])[CH2:19]2)[CH:7]=[CH:6][C:5]=1[Cl:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.21 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Three
|
Name
|
|
|
Quantity
|
1.63 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CC1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(CC1)=O
|
Step Five
[Compound]
|
Name
|
( 41 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
( 37 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
( 28 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
( 52 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Preparation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
according to Preparation 1
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(CN(CC1)C(=O)OC(C)(C)C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
